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Compound of Interest

Compound Name: rac Methyl Efavirenz

Cat. No.: B600911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for racemic

Methyl Efavirenz (rac-Methyl Efavirenz), a known impurity and synthetic intermediate of the

non-nucleoside reverse transcriptase inhibitor, Efavirenz. A comprehensive analysis of

spectroscopic data is crucial for the identification, quantification, and quality control of this

compound in pharmaceutical settings.

Chemical Identity:

Systematic Name: (±)-6-chloro-4-(2-methylcyclopropylethynyl)-4-(trifluoromethyl)-1,4-

dihydro-2H-3,1-benzoxazin-2-one

CAS Number: 353270-76-5

Molecular Formula: C₁₅H₁₁ClF₃NO₂

Molecular Weight: 329.70 g/mol

While specific, experimentally-derived spectroscopic data for rac-Methyl Efavirenz is not

publicly available in spectral databases or scientific literature, this guide outlines the expected

spectral characteristics based on its chemical structure and provides general experimental

protocols for acquiring such data.
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Spectroscopic Data Summary
Acquiring detailed, validated spectroscopic data for rac-Methyl Efavirenz typically requires

direct purchase of a reference standard from a certified supplier who would provide a

comprehensive Certificate of Analysis with the corresponding spectra. However, based on the

known structure, the anticipated data is summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for rac-
Methyl Efavirenz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 9.0 - 10.0 br s 1H N-H (carbamate)

~ 7.0 - 7.5 m 3H Aromatic protons

~ 1.0 - 1.5 m 1H Cyclopropyl CH

~ 0.5 - 1.0 m 2H Cyclopropyl CH₂

~ 1.2 d 3H Methyl group (CH₃)

Predicted data based on chemical structure and typical values for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for rac-
Methyl Efavirenz

Chemical Shift (δ) ppm Assignment

~ 150 C=O (carbamate)

~ 120 - 140 Aromatic carbons & C=C

~ 123 (q) CF₃

~ 80 - 90 Quaternary carbon C(CF₃)

~ 70 - 80 Alkyne carbons

~ 10 - 20 Cyclopropyl & Methyl carbons
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Predicted data based on chemical structure and typical values for similar functional groups.

Table 3: Anticipated IR Absorption Bands for rac-Methyl
Efavirenz

Wavenumber (cm⁻¹) Functional Group

~ 3200 N-H stretch (carbamate)

~ 2200 C≡C stretch (alkyne)

~ 1750 C=O stretch (carbamate)

~ 1600, 1480 Aromatic C=C stretch

~ 1100 - 1300 C-F stretch (trifluoromethyl)

Table 4: Expected Mass Spectrometry Fragmentation for
rac-Methyl Efavirenz

m/z Interpretation

329/331
[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope

pattern)

[M-CF₃]⁺ Loss of trifluoromethyl group

Further fragmentation
Cleavage of the cyclopropyl and benzoxazinone

rings

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

solid organic compound like rac-Methyl Efavirenz.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of rac-Methyl Efavirenz in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:

Acquire a proton spectrum using a standard pulse sequence.

Set a spectral width of approximately 16 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

Set a spectral width of approximately 250 ppm.

A longer acquisition time and a higher number of scans will be necessary due to the lower

natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of rac-Methyl Efavirenz with dry potassium

bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the beam path and record the sample spectrum.
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The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or after separation by liquid chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI)

or Atmospheric Pressure Chemical Ionization (APCI).

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio (m/z).

Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion and

characteristic fragment ions.

Mandatory Visualizations
As no specific signaling pathways are directly associated with rac-Methyl Efavirenz as an

impurity, a generalized experimental workflow for its characterization is presented below.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of rac-

Methyl Efavirenz.

To cite this document: BenchChem. [Spectroscopic Analysis of rac-Methyl Efavirenz: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600911#rac-methyl-efavirenz-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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